This compound is classified under the category of H1-antihistamines and is often used as a reference material in pharmaceutical research. Its molecular formula is with a molecular weight of approximately 403.77 g/mol. The compound is typically produced under controlled conditions to ensure purity and compliance with international standards for reference materials .
The synthesis of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol can be achieved through several methods, primarily involving the following steps:
These methods require precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol can be represented using various notations:
Cl.Cl.OCCN1CCN(CC1)C(c2ccccc2)c3ccc(Cl)cc3
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H
The structural analysis reveals two chlorophenyl groups attached to a central carbon atom connected to a piperazine ring and a hydroxyl group. This configuration is crucial for its biological activity and interaction with target receptors .
The compound undergoes various chemical reactions typical for compounds containing aromatic rings and piperazine structures:
Understanding these reactions is essential for developing synthetic pathways and optimizing yields in laboratory settings .
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol primarily involves its interaction with H1 histamine receptors. The binding affinity to these receptors inhibits the action of histamine, leading to reduced allergic responses.
Key points include:
Research indicates that modifications in the structure can significantly affect binding affinity and selectivity towards different receptor subtypes .
The physical properties of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol include:
The chemical properties include:
These properties are critical for handling and application in laboratory settings .
The primary applications of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol include:
Additionally, ongoing research aims to explore potential modifications that could enhance its efficacy or reduce side effects associated with antihistamines .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4